2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide is a synthetic organic compound that features a chloroacetamide moiety linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the chloroacetamide group: This step involves the reaction of the triazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Formation of derivatives with various functional groups replacing the chloro group.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate cellular pathways by interacting with key signaling molecules, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(1R)-1-(1H-1,2,3-triazol-5-yl)ethyl]acetamide: Lacks the methyl group on the triazole ring.
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide: Contains a different triazole isomer.
Uniqueness
2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-5(10-7(13)3-8)6-4-9-11-12(6)2/h4-5H,3H2,1-2H3,(H,10,13)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQMGISABYGNKG-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=NN1C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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